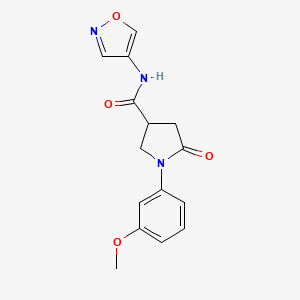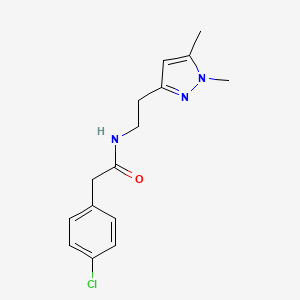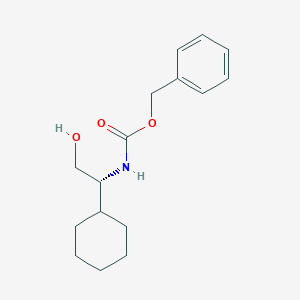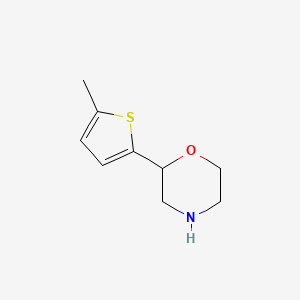
2-(5-Methylthiophen-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylthiophen-2-yl)morpholine is a chemical compound with the CAS Number: 1097820-93-3 . It has a molecular weight of 183.27 and is typically stored at room temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of morpholines, such as this compound, has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C9H13NOS/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10H,4-6H2,1H3 . The InChI key for this compound is IIMNEHHBSPHEGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 183.27 and is typically stored at room temperature .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- A rapid and green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives was established, highlighting its importance as an intermediate inhibiting tumor necrosis factor alpha and nitric oxide with a total yield of 43% through condensation, chlorination, and nucleophilic substitution steps (H. Lei et al., 2017).
- The study of nucleophilic aromatic substitution of some 2-L-5-nitrothiophenes with amines, including morpholine, in room-temperature ionic liquids, was carried out, providing insights into solvation effects and reaction rates in alternative solvents (F. D’Anna et al., 2006).
- Research on phosphorescence studies of facial homoleptic cyclometalated iridium(III) complexes, including derivatives with 2-(5-methylthiophen-2-yl)pyridinato, suggested applications in organic light-emitting diode (OLED) technology due to their luminescence properties (A. Tsuboyama et al., 2003).
Applications in Material Science and Organic Synthesis
- Development of chemosensors for selective identification of highly toxic Pd2+ ions using derivatives such as 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile, showcasing their potential in environmental monitoring and analytical chemistry (Shally et al., 2020).
- A novel one-pot synthesis method for methyl 2-[(Z)-4-aryl-5-morpholino-3-oxo-2,3-dihydrothiophen-2-ylidene]acetate derivatives under kinetic control was developed, indicating the versatility of such compounds in synthetic organic chemistry (F. Moghaddam et al., 2005).
Biological and Pharmacological Research
- An efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for synthesizing potent antimicrobials, demonstrates the pharmaceutical relevance of morpholine derivatives (Y. C. S. Kumar et al., 2007).
- Investigation into the antileishmanial activities of 1,2,4-triazole derivatives with morpholine highlighted their potential as antiparasitic agents, especially against Leishmania infantum promastigots, underscoring the biomedical applications of these compounds (Nevin Süleymanoğlu et al., 2018).
Safety and Hazards
The safety information for 2-(5-Methylthiophen-2-yl)morpholine includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . The compound is classified under the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .
Orientations Futures
While specific future directions for the study of 2-(5-Methylthiophen-2-yl)morpholine are not mentioned in the search results, the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds continues to be an area of active research . This suggests that future studies may continue to explore new methods for the synthesis of morpholines, as well as their potential applications in various fields.
Propriétés
IUPAC Name |
2-(5-methylthiophen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMNEHHBSPHEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CNCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
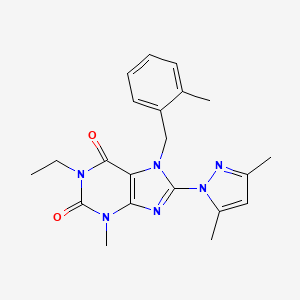
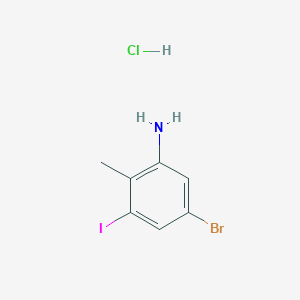

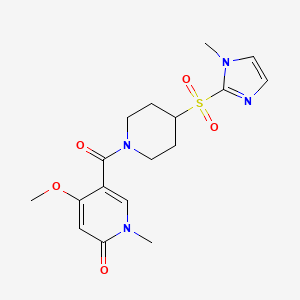
![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B2665043.png)
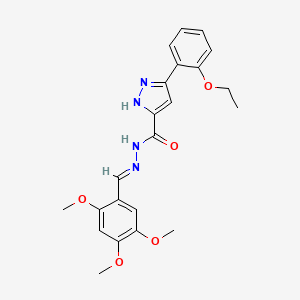
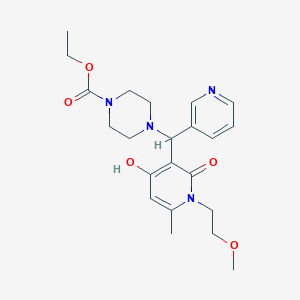
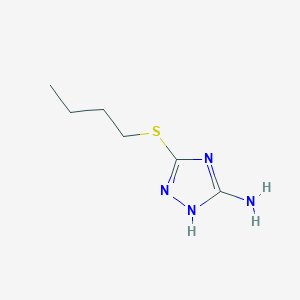
![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2665047.png)
